rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis

描述

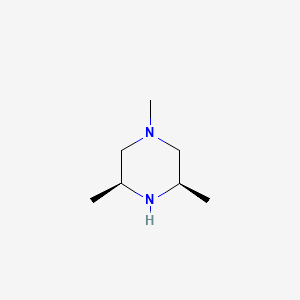

rac-(3R,5S)-1,3,5-Trimethylpiperazine, cis is a stereoisomer of a substituted piperazine derivative characterized by three methyl groups at the 1, 3, and 5 positions of the piperazine ring. The "rac" designation indicates a racemic mixture (equal parts of enantiomers), while the (3R,5S) configuration specifies the relative stereochemistry of the chiral centers. The cis isomer denotes that the substituents on the 3 and 5 positions are on the same side of the ring plane. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their basicity, conformational flexibility, and hydrogen-bonding capabilities .

Key physicochemical properties (derived from analogous compounds in and general piperazine literature):

属性

IUPAC Name |

(3S,5R)-1,3,5-trimethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZHEDSMNQBPP-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084976-63-5 | |

| Record name | rac-(3R,5S)-1,3,5-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

化学反应分析

rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted piperazines.

科学研究应用

rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis has several applications in scientific research:

作用机制

The mechanism of action of rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Structural Analogues

A. cis-1,3,5-Trimethylpiperidine (CAS 14446-76-5)

- Structure : Piperidine ring (one nitrogen) vs. piperazine (two nitrogens).

- Properties :

- Applications : Primarily used as a catalyst or ligand in organic synthesis, unlike piperazines, which are more common in drug design.

B. 1,4-Dimethylpiperazine

- Structure : Two methyl groups at the 1 and 4 positions; lacks the 3,5-substitution.

- Properties: Reduced steric hindrance compared to 1,3,5-trimethyl derivatives. Higher solubility in nonpolar solvents due to fewer substituents.

C. trans-(3R,5S)-1,3,5-Trimethylpiperazine

- Stereochemical contrast : The trans isomer has opposing substituent orientations at the 3 and 5 positions.

- Impact: Altered conformational stability and intermolecular interactions. Potential differences in receptor binding for pharmaceutical applications.

Key Differentiators

- Basicity : Piperidines (e.g., cis-1,3,5-trimethylpiperidine) are more basic than piperazines due to fewer electron-withdrawing nitrogen atoms .

- Conformational Flexibility : The piperazine ring’s two nitrogen atoms allow for diverse hydrogen-bonding interactions, enhancing drug-receptor compatibility.

- Stereochemical Complexity : The rac-(3R,5S) configuration introduces enantiomer-specific biological activity, a critical factor in pharmaceutical efficacy and safety.

生物活性

Rac-(3R,5S)-1,3,5-trimethylpiperazine (TMP) is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and has been studied for various pharmacological effects, including its role as a ligand in receptor interactions and its potential therapeutic applications.

1. Receptor Interactions

TMP has been investigated for its interactions with various receptors. Notably, it has shown activity as a ligand for certain neurotransmitter receptors, which may contribute to its pharmacological effects. The compound's ability to modulate receptor activity can influence neurotransmission and potentially affect mood and cognition.

2. Antitumor Activity

Recent studies have suggested that TMP may possess antitumor properties. For instance, it has been evaluated in the context of inhibiting mutant isocitrate dehydrogenase (IDH) proteins associated with certain cancers. These proteins play a crucial role in cellular metabolism and proliferation. Inhibition of mutant IDH has been linked to reduced tumor growth and improved patient outcomes in specific cancer types.

3. Neuroprotective Effects

Research indicates that TMP may exhibit neuroprotective effects, potentially through its action on neurotransmitter systems. By modulating the activity of specific receptors, TMP could help in mitigating neurodegenerative processes.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research examined the effects of TMP on glioma cells expressing mutant IDH. The results indicated a significant reduction in cell viability and proliferation when treated with TMP compared to control groups. This suggests a promising avenue for developing TMP-based therapies for glioma.

Case Study 2: Neurotransmitter Modulation

In a study investigating the effects of TMP on serotonin receptors, researchers found that TMP could enhance serotonin signaling. This effect was linked to improvements in mood-related behaviors in animal models, highlighting TMP’s potential as an antidepressant agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TMP shows that it is rapidly absorbed and metabolized in vivo. Toxicological assessments indicate that while TMP is generally well-tolerated at therapeutic doses, further studies are required to fully understand its safety profile.

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Metabolism | Hepatic |

| Toxicity Level | Low at therapeutic doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。